![molecular formula C13H9N3O2S2 B4139087 N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine](/img/structure/B4139087.png)
N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine
Overview
Description
N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine, also known as NTZ, is a synthetic compound that has been extensively studied for its potential use in various fields of scientific research. NTZ belongs to the thiazole family of compounds and has been found to possess a variety of interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This results in the arrest of cancer cell growth and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been found to possess a variety of interesting biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which may contribute to its anticancer properties. Additionally, N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been found to be relatively stable under a variety of conditions, which makes it easy to handle and store. However, one of the major limitations of N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are many potential future directions for research on N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine. One promising area of research is the development of new derivatives of N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine with improved pharmacological properties. Additionally, there is a need for further studies to elucidate the mechanism of action of N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine and to identify potential molecular targets for the compound. Finally, there is a need for further studies to evaluate the safety and efficacy of N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine in preclinical and clinical settings.
Scientific Research Applications
N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that N-(2-nitrophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
N-(2-nitrophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c17-16(18)11-5-2-1-4-9(11)14-13-15-10(8-20-13)12-6-3-7-19-12/h1-8H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOZROUCWHRURE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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